molecular formula C10H9NO5 B15209578 5,7-Dimethoxy-2-nitro-1-benzofuran CAS No. 65162-21-2

5,7-Dimethoxy-2-nitro-1-benzofuran

Cat. No.: B15209578
CAS No.: 65162-21-2
M. Wt: 223.18 g/mol
InChI Key: XBTTTWVBBITIEO-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 7 positions and a nitro group at the 2 position on the benzofuran ring.

Preparation Methods

The synthesis of 5,7-Dimethoxy-2-nitrobenzofuran can be achieved through several methods:

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to minimize side reactions.

Chemical Reactions Analysis

5,7-Dimethoxy-2-nitrobenzofuran undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Dimethoxy-2-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-nitrobenzofuran involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s ability to bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

5,7-Dimethoxy-2-nitrobenzofuran can be compared with other benzofuran derivatives such as:

Properties

CAS No.

65162-21-2

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

5,7-dimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO5/c1-14-7-3-6-4-9(11(12)13)16-10(6)8(5-7)15-2/h3-5H,1-2H3

InChI Key

XBTTTWVBBITIEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)[N+](=O)[O-])OC

Origin of Product

United States

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